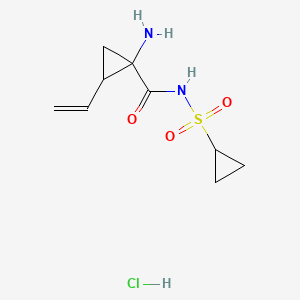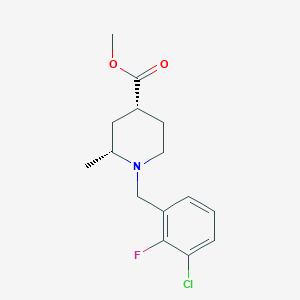![molecular formula C7H6N4O B15219472 1H,1'H-[2,4'-Biimidazole]-4-carbaldehyde CAS No. 279251-06-8](/img/structure/B15219472.png)
1H,1'H-[2,4'-Biimidazole]-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H,1’H-[2,4’-Biimidazole]-4-carbaldehyde is an organic compound belonging to the class of biimidazoles Biimidazoles are heterocyclic compounds containing two imidazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H,1’H-[2,4’-Biimidazole]-4-carbaldehyde typically involves the condensation of imidazole derivatives under controlled conditions. One common method is the reaction of 2,4-diaminoimidazole with formylating agents such as formic acid or formamide. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, at elevated temperatures to facilitate the formation of the biimidazole structure.
Industrial Production Methods: Industrial production of 1H,1’H-[2,4’-Biimidazole]-4-carbaldehyde may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of the compound on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions: 1H,1’H-[2,4’-Biimidazole]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The aldehyde group in 1H,1’H-[2,4’-Biimidazole]-4-carbaldehyde can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of imine or thioether derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols, solvents like dichloromethane or ethanol, room temperature to mild heating.
Major Products:
Oxidation: Carboxylic acids, oxidized biimidazole derivatives.
Reduction: Reduced biimidazole derivatives.
Substitution: Imine derivatives, thioether derivatives.
Applications De Recherche Scientifique
1H,1’H-[2,4’-Biimidazole]-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and coordination complexes with metals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1H,1’H-[2,4’-Biimidazole]-4-carbaldehyde involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, leading to modulation of their activities.
Pathways Involved: It may inhibit or activate specific biochemical pathways, resulting in therapeutic effects such as antimicrobial or anticancer activities.
Comparaison Avec Des Composés Similaires
1H,1’H-[2,4’-Biimidazole]-4-carbaldehyde can be compared with other biimidazole derivatives:
Similar Compounds: 4,4’,5,5’-Tetranitro-1H,1’H-[2,2’-biimidazole], 5,5’-Diazido-4,4’-dinitro-1H,1’H-[2,2’-biimidazole].
Uniqueness: Unlike other biimidazole derivatives, 1H,1’H-[2,4’-Biimidazole]-4-carbaldehyde possesses an aldehyde functional group, which imparts unique reactivity and potential for further chemical modifications.
Propriétés
Numéro CAS |
279251-06-8 |
|---|---|
Formule moléculaire |
C7H6N4O |
Poids moléculaire |
162.15 g/mol |
Nom IUPAC |
2-(1H-imidazol-5-yl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C7H6N4O/c12-3-5-1-9-7(11-5)6-2-8-4-10-6/h1-4H,(H,8,10)(H,9,11) |
Clé InChI |
ZCWOUYHXVKLQOZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC(=N1)C2=CN=CN2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


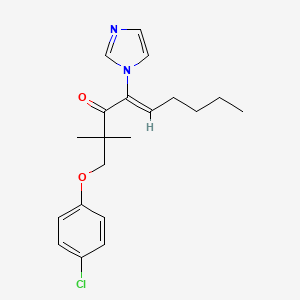
![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1'-biphenyl]-2-ylmethyl)propanoic acid](/img/structure/B15219414.png)


![4-[2-(Pyrazin-2-yl)-1,3-oxazol-5-yl]aniline](/img/structure/B15219427.png)
![2-((5-Chloro-1-ethyl-1H-benzo[d]imidazol-2-yl)thio)acetic acid](/img/structure/B15219433.png)
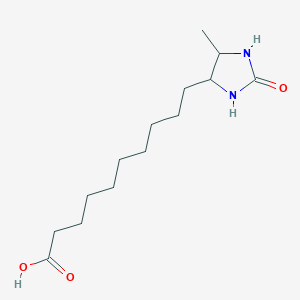
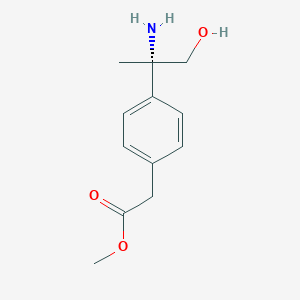
![Benzamide, 2-chloro-5-nitro-N-[4-(2-pyrimidinyloxy)phenyl]-](/img/structure/B15219447.png)
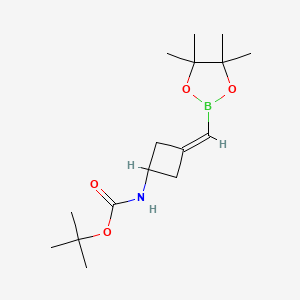
![2-Bromo-1-{2-[ethyl(methyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B15219459.png)
